1-Chloro-7-fluoroisoquinoline
Overview
Description
1-Chloro-7-fluoroisoquinoline is a heterocyclic compound with the molecular formula C9H5ClFN. It is a derivative of isoquinoline, which is a bicyclic aromatic compound containing a benzene ring fused with a pyridine ring.
Preparation Methods
The synthesis of 1-Chloro-7-fluoroisoquinoline can be achieved through several methods:
Direct Fluorination and Chlorination: One approach involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another method involves the cyclization of precursor compounds that already contain pre-fluorinated and pre-chlorinated benzene rings.
Industrial Production: Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-7-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Substitution Reactions: Substitution reactions involving other halogens or functional groups can be performed under specific conditions to yield various substituted isoquinoline derivatives.
Scientific Research Applications
1-Chloro-7-fluoroisoquinoline has several scientific research applications:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical properties and biological activities.
Materials Science: It is also utilized in the development of materials with specific properties, such as light-emitting diodes and other electronic devices.
Biological Research: The compound’s biological activities make it a valuable tool in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-Chloro-7-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen substituents can influence its binding affinity and reactivity with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-Chloro-7-fluoroisoquinoline can be compared with other similar compounds, such as:
1-Chloro-7-bromoisoquinoline: This compound has a bromine atom instead of a fluorine atom, which can lead to different reactivity and biological activities.
1-Chloro-7-iodoisoquinoline: The presence of an iodine atom can significantly alter the compound’s properties and applications.
1-Chloro-7-methylisoquinoline:
Properties
IUPAC Name |
1-chloro-7-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJWWTFRSPUCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623859 | |
Record name | 1-Chloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630422-89-8 | |
Record name | 1-Chloro-7-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Chloro-7-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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